molecular formula C13H24N2O4S B14620938 N-Acetyl-L-methionyl-L-leucine CAS No. 60461-05-4

N-Acetyl-L-methionyl-L-leucine

Cat. No.: B14620938
CAS No.: 60461-05-4
M. Wt: 304.41 g/mol
InChI Key: JTTNTYOGIGHWBA-QWRGUYRKSA-N
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Description

N-Acetyl-L-methionyl-L-leucine is a dipeptide compound formed by the condensation of N-acetyl-L-methionine and L-leucine. It is characterized by its molecular formula C₁₃H₂₄N₂O₄S and a molecular weight of 304.41 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-L-methionyl-L-leucine can be synthesized through the formal condensation of the carboxy group of N-acetyl-L-methionine with the amino group of L-leucine . The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction is carried out in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly employed, where the peptide is assembled step-by-step on a solid resin support. This method allows for efficient purification and high yields. The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-methionyl-L-leucine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the methionine residue can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The amino group in the leucine residue can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Acetyl-L-methionyl-L-leucine has several scientific research applications:

Comparison with Similar Compounds

N-Acetyl-L-methionyl-L-leucine can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its dual amino acid composition, combining the properties of both methionine and leucine. This combination allows it to participate in a wider range of biochemical reactions and enhances its potential therapeutic applications.

Properties

CAS No.

60461-05-4

Molecular Formula

C13H24N2O4S

Molecular Weight

304.41 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C13H24N2O4S/c1-8(2)7-11(13(18)19)15-12(17)10(5-6-20-4)14-9(3)16/h8,10-11H,5-7H2,1-4H3,(H,14,16)(H,15,17)(H,18,19)/t10-,11-/m0/s1

InChI Key

JTTNTYOGIGHWBA-QWRGUYRKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCSC)NC(=O)C

Origin of Product

United States

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